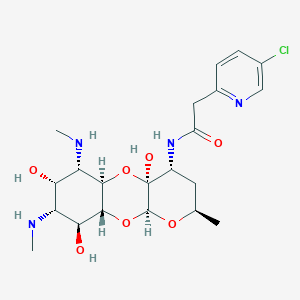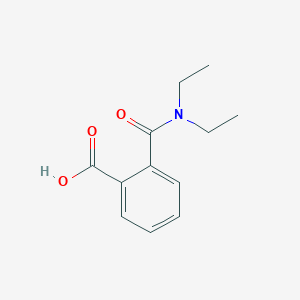
2-(Diethylcarbamoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylcarbamoyl)benzoic acid is a chemical compound that is a derivative of benzoic acid. It is known for its role as a metabolite of N,N-diethyl-m-toluamide (DEET), which is a common active ingredient in insect repellents . This compound has garnered interest due to its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylcarbamoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with diethylamine. One common method is the reaction of 2-chlorobenzoic acid with diethylamine under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the substitution of the carboxyl group with nucleophiles such as amines or alcohols.
Esterification: The compound can react with alcohols in the presence of an acid catalyst to form esters.
Reduction: Reduction of the carboxyl group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) are used to activate the carboxyl group.
Esterification: Acid catalysts like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Nucleophilic Acyl Substitution: Formation of amides or esters depending on the nucleophile used.
Esterification: Formation of esters such as ethyl 2-(diethylcarbamoyl)benzoate.
Reduction: Formation of 2-(diethylcarbamoyl)benzyl alcohol.
Applications De Recherche Scientifique
2-(Diethylcarbamoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role as a metabolite of DEET and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and its role in drug metabolism.
Industry: Used in the production of insect repellents and other chemical products.
Mécanisme D'action
The mechanism of action of 2-(Diethylcarbamoyl)benzoic acid involves its interaction with various molecular targets. As a metabolite of DEET, it is known to bind to specific receptors in insects, disrupting their normal behavior and deterring them from biting . The compound may also interact with enzymes involved in metabolic pathways, influencing their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-(Diethylcarbamoyl)benzoic acid can be compared to other benzoic acid derivatives such as:
3-(Diethylcarbamoyl)benzoic acid: Another metabolite of DEET with similar properties.
2-(Diethylcarbamoyl)benzyl alcohol: A reduced form of the compound with different chemical properties.
N,N-Diethyl-m-toluamide (DEET): The parent compound from which this compound is derived.
The uniqueness of this compound lies in its specific structure and its role as a key metabolite of DEET, making it an important compound for studying the effects of insect repellents and their metabolites .
Propriétés
Numéro CAS |
4166-52-3 |
|---|---|
Formule moléculaire |
C12H15NO3 |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
2-(diethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C12H15NO3/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12(15)16/h5-8H,3-4H2,1-2H3,(H,15,16) |
Clé InChI |
JTRKMJYNFCVDEH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


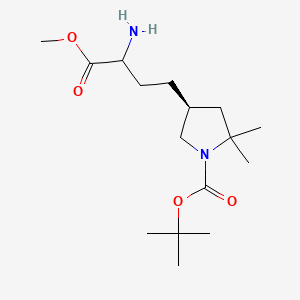
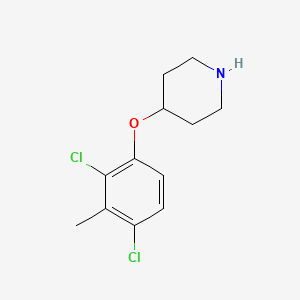
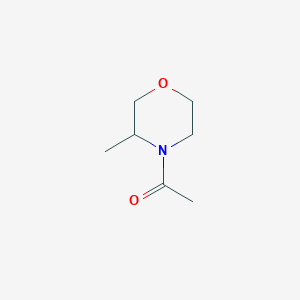

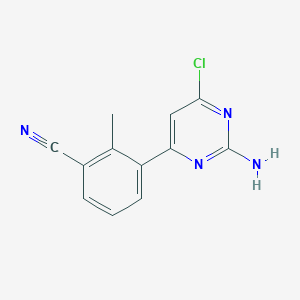


![2-(2-Fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13914447.png)
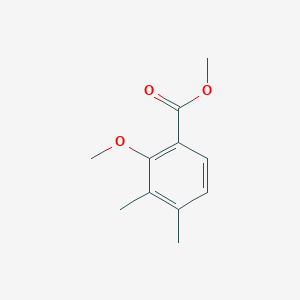
![2-[(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino)ethanethiol](/img/structure/B13914462.png)
![9-(3-Bromophenyl)-9H-pyrido[2,3-B]indole](/img/structure/B13914466.png)
![3-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)propanoic acid](/img/structure/B13914468.png)
![Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide](/img/structure/B13914478.png)
